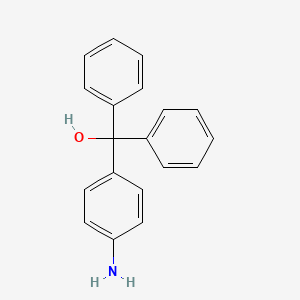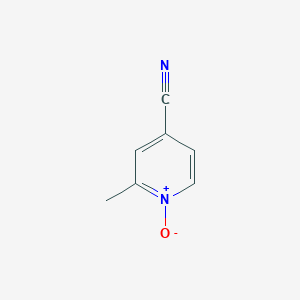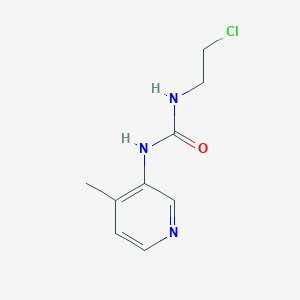
1-(4-Chloroquinolin-8-yl)ethanone
Vue d'ensemble
Description
“1-(4-Chloroquinolin-8-yl)ethanone” is a chemical compound with the molecular formula C11H8ClNO. It has a molecular weight of 205.64 . It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound .
Synthesis Analysis
The synthesis of quinoline derivatives, including “this compound”, often involves chemical modification of the quinoline nucleus, which is a common approach in drug discovery . A specific synthesis method for a similar compound, “quinolin-8-yl 4-chlorobenzoate”, involves an O-acylation reaction between 8-hydroxyquinoline and 4-chlorobenzoyl chloride, mediated by triethylamine in acetonitrile under heating at 80 °C .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a quinoline nucleus, which is a bicyclic compound containing nitrogen . The structure also includes a chlorine atom, which is part of the chloroquinolinyl group .
Applications De Recherche Scientifique
Synthesis and Structural Studies
Research has been conducted on synthesizing novel chloroquinoline derivatives, including those similar to 1-(4-Chloroquinolin-8-yl)ethanone, to explore their structural and spectroscopic properties. For instance, Murugavel et al. (2016) synthesized a related compound, 1-(2-chloro-4-phenylquinolin-3-yl)ethanone, and investigated its crystal structure and vibrational spectroscopic studies through X-ray diffraction and DFT computations, highlighting the compound's complex molecular structure and potential applications in materials science and molecular engineering (Murugavel, Stephen, Subashini, Reddy, & Ananthakrishnan, 2016).
Antioxidant and Anti-diabetic Activities
Another significant application area is in the development of antioxidants and anti-diabetic agents. Murugavel et al. (2017) synthesized novel chloroquinoline derivatives, including 1-(2-chloro-4-phenylquinolin-3-yl)ethanone, and assessed their antioxidant activities. These compounds exhibited good inhibition percentages compared to ascorbic acid, indicating their potential as antioxidants. Furthermore, molecular docking studies suggested that these derivatives could act as effective anti-diabetic agents by inhibiting Glycogen Phosphorylase, a key enzyme in glucose metabolism (Murugavel, Stephen, Subashini, & Ananthakrishnan, 2017).
Cytotoxicity and Antiplasmodial Activities
The cytotoxic and antiplasmodial activities of chloroquinoline derivatives are also of great interest. Beagley et al. (2003) synthesized compounds such as (7-chloroquinolin-4-yl)-N'-(1'-dimethylaminomethylferrocen-1-ylmethyl)-amine and evaluated their in vitro antiplasmodial activity against Plasmodium falciparum strains. These studies provide insights into the potential of chloroquinoline derivatives in treating malaria and other parasitic infections (Beagley, Blackie, Chibale, Clarkson, Meijboom, Moss, Smith, & Su, 2003).
Analgesic and Anti-inflammatory Agents
Another research avenue explores the analgesic and anti-inflammatory properties of chloroquinoline derivatives. Abadi et al. (2005) synthesized derivatives with nitric oxide releasing properties and evaluated them for their analgesic and anti-inflammatory effects, finding some compounds with activity comparable to indomethacin, a well-known anti-inflammatory drug. These findings suggest the therapeutic potential of chloroquinoline derivatives in managing pain and inflammation (Abadi, Hegazy, & El-Zaher, 2005).
Propriétés
IUPAC Name |
1-(4-chloroquinolin-8-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c1-7(14)8-3-2-4-9-10(12)5-6-13-11(8)9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJFKOKVDXAUSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC2=C(C=CN=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


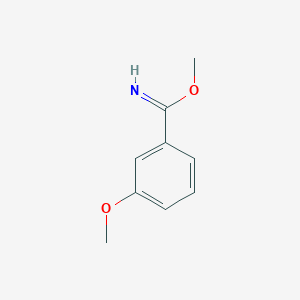

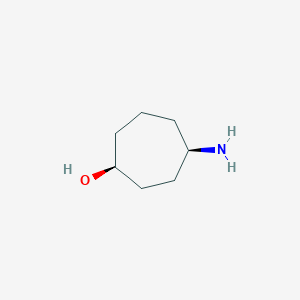
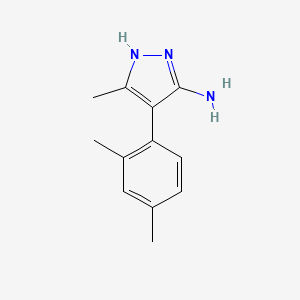


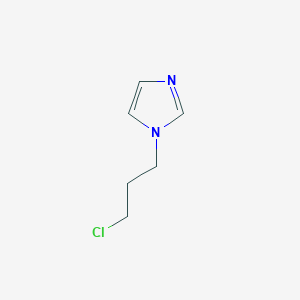

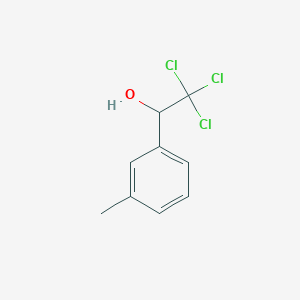

![4,4,6',10',10',13'-Hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione](/img/structure/B1643575.png)
